
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the 5-position. The key steps may include:
- Formation of the oxazolidinone ring through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Acetylation of the phenyl ring.
- Hydroxymethylation at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (5R)-3-(4-acetyl-3-fluorophenyl)-5-carboxy-1,3-oxazolidin-2-one.
Reduction: Formation of (5R)-3-(4-hydroxy-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity to certain targets, while the hydroxymethyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects.
Uniqueness
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazolidinones. The presence of the fluorophenyl group can enhance its stability and binding affinity, while the hydroxymethyl group can improve its pharmacokinetic profile.
Properties
CAS No. |
927197-24-8 |
|---|---|
Molecular Formula |
C12H12FNO4 |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
(5R)-3-(4-acetyl-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H12FNO4/c1-7(16)10-3-2-8(4-11(10)13)14-5-9(6-15)18-12(14)17/h2-4,9,15H,5-6H2,1H3/t9-/m1/s1 |
InChI Key |
BJUXXKUTWFMZNE-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)N2C[C@@H](OC2=O)CO)F |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)N2CC(OC2=O)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)

![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
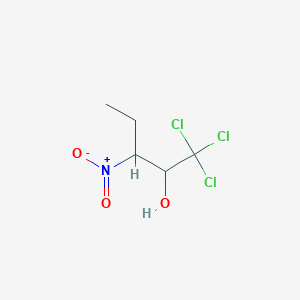
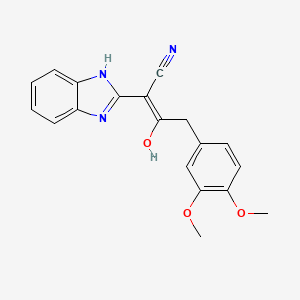
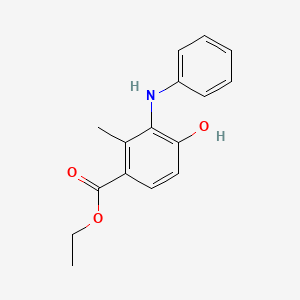
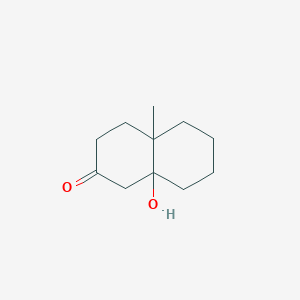
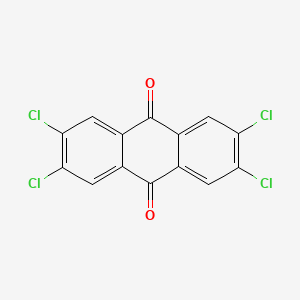
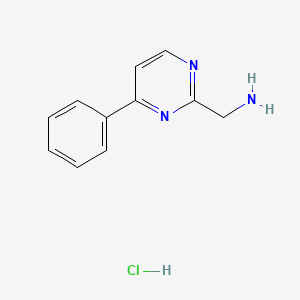
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
